6-(Perfluoroethyl)pyridin-3-ol
Description
6-(Perfluoroethyl)pyridin-3-ol is a fluorinated pyridine derivative characterized by a hydroxyl group (-OH) at the 3-position and a perfluoroethyl (C₂F₅) substituent at the 6-position of the pyridine ring. This compound belongs to the hydroxypyridine family, which is notable for its diverse applications in medicinal chemistry, materials science, and agrochemicals. The perfluoroethyl group imparts unique physicochemical properties, such as enhanced lipophilicity, metabolic stability, and electron-withdrawing effects, which influence reactivity and biological interactions .
Properties
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)5-2-1-4(14)3-13-5/h1-3,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCMEYHMWQYRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022677 | |
| Record name | 6-(Pentafluoroethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346539-65-8 | |
| Record name | 6-(Pentafluoroethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Perfluoroethyl)pyridin-3-ol typically involves the introduction of the perfluoroethyl group onto a pyridine ring followed by hydroxylation. One common method includes the reaction of 3-hydroxypyridine with perfluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Perfluoroethyl)pyridin-3-ol can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The perfluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like potassium carbonate or sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are commonly employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or aminated pyridines.
Scientific Research Applications
6-(Perfluoroethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 6-(Perfluoroethyl)pyridin-3-ol is largely influenced by the electron-withdrawing effects of the perfluoroethyl group, which can modulate the reactivity of the pyridine ring and the hydroxyl group. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The specific pathways involved depend on the context of its application, such as its role as a ligand in coordination chemistry or as a pharmacophore in medicinal chemistry .
Comparison with Similar Compounds
6-(Trifluoromethyl)pyridin-3-ol
- Structure : Features a trifluoromethyl (CF₃) group at the 6-position.
- Properties :
- Applications : Used in ligand design for metallosupramolecular polymers due to its ability to coordinate with transition metals .
- Comparison :
- Lipophilicity : The C₂F₅ group in 6-(Perfluoroethyl)pyridin-3-ol confers higher lipophilicity (logP ≈ 2.5) compared to CF₃ (logP ≈ 1.8), enhancing membrane permeability but reducing aqueous solubility .
- Synthetic Accessibility : CF₃ derivatives are more straightforward to synthesize via trifluoromethylation reactions, whereas C₂F₅ requires specialized fluorination methods .
6-Ethylpyridin-3-ol and 6-Propylpyridin-3-ol
- Structure : Alkyl chains (ethyl or propyl) at the 6-position.
- Properties :
- Comparison :
- Electron Effects : Alkyl groups are electron-donating, contrasting with the electron-withdrawing C₂F₅. This difference alters the pyridine ring’s electronic environment, affecting hydrogen-bonding capacity and target binding .
- Biological Activity : Ethyl/propyl derivatives exhibit moderate inhibitory activity (e.g., 60–80% inhibition of TNF-α-induced cell adhesion at 1 mM), whereas fluorinated analogs like CF₃/C₂F₅ may show enhanced potency due to improved target affinity .
6-Chloro-5-(Trifluoromethyl)pyridin-3-ol
- Structure : Additional chloro substituent at the 5-position alongside CF₃.
- Properties :
- Comparison :
- Reactivity : The chloro group enables further functionalization (e.g., nucleophilic substitution), whereas C₂F₅ is less reactive but offers stability under harsh conditions .
- Bioactivity : Multi-substituted derivatives often show higher specificity in receptor binding, as seen in GABA_A receptor modulation studies .
6-(Hydroxymethyl)pyridin-3-ol
- Structure : Hydroxymethyl (-CH₂OH) substituent at the 6-position.
- Properties :
- Comparison :
Key Research Findings
- Substituent Effects : Fluorinated groups (CF₃, C₂F₅) enhance metabolic stability and ligand-receptor binding through hydrophobic and electronic interactions. For example, CF₃-containing ligands in metallosupramolecular polymers show superior metal-binding efficiency compared to alkyl analogs .
- Activity Trends : In vitro studies reveal that electron-withdrawing substituents improve inhibitory activity against inflammatory targets like TNF-α, with fluorinated derivatives outperforming alkylated versions .
- Synthetic Challenges : Introducing perfluoroethyl groups requires advanced fluorination techniques (e.g., electrochemical fluorination), limiting scalability compared to trifluoromethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
